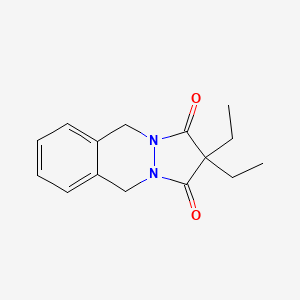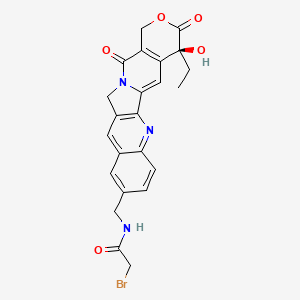
6-Azacytidine
概要
説明
6-アザシチジンは、アザシチジンとしても知られており、シチジンのヌクレオシドアナログである化学化合物です。主に、血球の形成不良または機能不全が原因となる疾患群である骨髄異形成症候群の治療に使用されています。 この化合物は、DNAメチル化を阻害する能力により、エピジェネティクスと癌治療の分野で大きな可能性を示しています .
2. 製法
合成経路と反応条件
6-アザシチジンは、さまざまな方法で合成できます。 一般的な方法の1つは、4-アミノ-1,3,5-トリアジン-2(1H)-オンとリボフラノシル誘導体を特定の条件下で反応させて、ヌクレオシドアナログを形成することです . この反応は通常、触媒の存在と制御された温度を必要とし、目的の生成物が形成されることを保証します。
工業生産方法
工業的な設定では、6-アザシチジンの生産は、高純度と収率を実現するために合成経路を最適化することに関与しています。 これには、分解不純物を最小限に抑え、最終生成物の安定性を確保するためのステップが含まれることがよくあります . この化合物は通常、白色から淡黄色の固体として生産され、その後医薬品用に配合されます。
準備方法
Synthetic Routes and Reaction Conditions
6-Azacytidine can be synthesized through various methods. One common approach involves the reaction of 4-amino-1,3,5-triazin-2(1H)-one with ribofuranosyl derivatives under specific conditions to form the nucleoside analog . The reaction typically requires the presence of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves optimizing the synthetic route to achieve high purity and yield. This often includes steps to minimize degradation impurities and ensure the stability of the final product . The compound is usually produced as a white to off-white solid, which is then formulated for pharmaceutical use.
化学反応の分析
反応の種類
6-アザシチジンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化して、さまざまな酸化生成物を形成することができます。
還元: 還元反応は、この化合物に存在する官能基を修飾することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤などがあります。 これらの反応の条件は、目的の結果によって異なりますが、通常は制御された温度とpHレベルを伴います .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、置換反応はさまざまな置換アナログをもたらす可能性があります .
4. 科学研究への応用
6-アザシチジンは、科学研究で幅広い用途があります。
科学的研究の応用
6-Azacytidine has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study nucleoside analogs and their interactions with DNA and RNA.
Biology: The compound is employed in epigenetic research to investigate DNA methylation and gene expression.
Medicine: this compound is used in the treatment of myelodysplastic syndromes and certain types of leukemia.
作用機序
6-アザシチジンは、主に2つのメカニズムを通じて効果を発揮します。
DNAメチルトランスフェラーゼの阻害: 低用量では、この化合物はDNAメチルトランスフェラーゼを阻害し、DNAの低メチル化につながります。
細胞毒性: 高用量では、6-アザシチジンはDNAとRNAに組み込まれ、それらの正常な機能を阻害し、細胞死につながります。
6. 類似の化合物との比較
6-アザシチジンは、次のような他のヌクレオシドアナログと比較されることがよくあります。
5-アザ-2'-デオキシシチジン(デシタビン): 両方の化合物は、骨髄異形成症候群および急性骨髄性白血病の治療における低メチル化剤として使用されます。
シチジン: 天然のヌクレオシドとして、シチジンは6-アザシチジンと同じ治療効果はありませんが、アナログの構造基盤として役立ちます.
6-アザシチジンのユニークさは、低用量と高用量の両方で効果を発揮するデュアル作用機序にあるため、治療用途において汎用性があります .
類似化合物との比較
6-Azacytidine is often compared with other nucleoside analogs, such as:
5-Aza-2’-deoxycytidine (Decitabine): Both compounds are used as hypomethylating agents in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
The uniqueness of this compound lies in its dual mechanism of action, which allows it to be effective at both low and high doses, providing versatility in therapeutic applications .
特性
IUPAC Name |
5-amino-2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-4-1-10-12(8(16)11-4)7-6(15)5(14)3(2-13)17-7/h1,3,5-7,13-15H,2H2,(H2,9,11,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQDLJNDRVBCST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859796 | |
| Record name | 5-Amino-2-pentofuranosyl-1,2,4-triazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817324 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3131-60-0 | |
| Record name | 6-Azacytidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,4S,6R)-5-acetamido-2-[(2R)-2,3-di(tetradecoxy)propoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1194016.png)

![N-[(2R,3R,4R,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1194018.png)






![4-amino-1-[(2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one](/img/structure/B1194034.png)



